3-bromo-1-cyclobutyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-1-cyclobutylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-5-10(9-7)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
BKMNQQKNKFEHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 1 Cyclobutyl 1h Pyrazole
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-bromo-1-cyclobutyl-1H-pyrazole identifies two primary disconnection points, suggesting two main synthetic strategies.
Disconnection 1 (N1-C_cyclobutyl bond): The most straightforward disconnection is at the bond between the pyrazole (B372694) ring's N1 nitrogen and the cyclobutyl group. This approach relies on the N-alkylation of a pre-formed 3-bromo-1H-pyrazole precursor with a suitable cyclobutyl electrophile, such as cyclobutyl bromide. This strategy is common for synthesizing N-substituted pyrazoles. pharmaguideline.comnih.gov
Disconnection 2 (Pyrazole Ring Bonds): A more fundamental disconnection involves breaking the C-N and C-C bonds that form the pyrazole ring itself. This approach starts with simpler, acyclic precursors. The key components would be a cyclobutyl-substituted hydrazine (B178648) (cyclobutylhydrazine) and a three-carbon synthon containing the necessary functionality to install the bromo substituent at the C3 position. This falls under the category of cyclization strategies. mdpi.combeilstein-journals.org
These two retrosynthetic pathways form the basis for the direct synthetic routes discussed below.
Direct Synthetic Routes
The direct synthesis of this compound can be achieved either by constructing the pyrazole ring with the cyclobutyl group already attached to a hydrazine precursor or by attaching the cyclobutyl group to a pre-synthesized 3-bromopyrazole.
The formation of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several established methods applicable to the target compound. The most common approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. beilstein-journals.org
The classical approach to pyrazole synthesis involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov In the context of the target molecule, this would involve reacting cyclobutylhydrazine (B1320886) with a brominated 1,3-dielectrophile.
Key precursor types for this reaction include:
α,β-Unsaturated Carbonyl Compounds: The reaction of hydrazines with α,β-unsaturated ketones or aldehydes typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole ring. mdpi.comnih.gov
Acetylenic Ketones: The reaction between hydrazines and acetylenic ketones can directly produce pyrazoles, though it often results in a mixture of regioisomers. mdpi.com
β-Enaminones and Activated Enol Ethers: These compounds serve as effective 1,3-dielectrophiles for reaction with hydrazines to form the pyrazole core. mdpi.combeilstein-journals.org
A general strategy involves the condensation of cyclobutylhydrazine with a suitable three-carbon precursor that facilitates the introduction of the bromine at the C3 position.
Table 1: Illustrative Precursors for Condensation Reactions
| Hydrazine Derivative | 1,3-Dicarbonyl or Equivalent Precursor | Resulting Intermediate/Product |
|---|---|---|
| Cyclobutylhydrazine | 3-Bromo-1,1,3-trimethoxypropane | This compound |
| Cyclobutylhydrazine | Bromomalondialdehyde | This compound |
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyrazoles in a single step from multiple starting materials. beilstein-journals.orgnih.gov These reactions are valued for their atom economy and operational simplicity. mdpi.comnih.gov
A hypothetical MCR for the synthesis of this compound could involve the one-pot reaction of cyclobutylhydrazine, a suitable three-carbon component, and a brominating source. For example, a photocatalytic three-component reaction has been reported for the synthesis of 4-bromo-substituted pyrazoles using enaminones, hydrazines, and CBr₄ as the bromine source, which highlights the potential of MCRs in synthesizing halogenated pyrazoles. organic-chemistry.org Similarly, an electrocatalytic three-component synthesis of 4-bromopyrazoles has been achieved using acetylacetone, hydrazine, and diethyl bromomalonate. sioc-journal.cn Adapting such a strategy could provide a direct route to the target compound.
Table 2: Potential Multi-Component Reaction Strategy
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Cyclobutylhydrazine | Acetylacetone | Diethyl Bromomalonate | Electrocatalysis | This compound* |
| Cyclobutylhydrazine | Enaminone | Carbon Tetrabromide | Photocatalyst (e.g., fac-Ir(ppy)₃) | This compound* |
*Product formation at the 3-position would depend on the specific substrates and regioselectivity of the reaction.
This synthetic strategy focuses on first preparing the 3-bromo-1H-pyrazole core, followed by the introduction of the cyclobutyl group onto the N1 nitrogen.
N-alkylation is a widely used method for functionalizing the pyrazole ring. pharmaguideline.com The synthesis begins with the preparation of 3-bromo-1H-pyrazole. This can be achieved through the direct bromination of pyrazole, though this can lead to mixtures of products. guidechem.com A more controlled method involves the Sandmeyer reaction of 3-amino-1H-pyrazole.
Once 3-bromo-1H-pyrazole is obtained, it can be alkylated using a cyclobutyl halide (e.g., cyclobutyl bromide) or cyclobutyl tosylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile (B52724). mdpi.com
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. However, methods have been developed to achieve highly regioselective N1-alkylation, sometimes through catalyst-free Michael additions or by exploiting steric effects. nih.govresearchgate.net For 3-bromo-1H-pyrazole, the electronic and steric properties of the bromo-substituent influence the site of alkylation, often favoring the N1 position.
Table 3: N-Alkylation of 3-Bromo-1H-pyrazole
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Typical Outcome |
|---|---|---|---|---|
| 3-Bromo-1H-pyrazole | Cyclobutyl bromide | K₂CO₃ | DMF | Mixture of N1 and N2 isomers, with N1 often major |
Introduction of the Cyclobutyl Moiety
Cyclobutane (B1203170) Ring Formation onto Pyrazole Scaffolds
The introduction of a cyclobutyl group at the N1 position of a pyrazole ring is a critical step in the synthesis of the target compound. The cyclobutane moiety is significant in medicinal chemistry as it can act as a conformationally restricted scaffold, potentially improving the binding affinity and metabolic stability of drug candidates. researchgate.netnih.gov
The most direct and common method for this transformation is the N-alkylation of a pre-existing pyrazole ring. In a typical procedure, a pyrazole, such as 3-bromopyrazole, is treated with a cyclobutyl electrophile like cyclobutyl bromide or cyclobutyl tosylate in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the pyrazole nitrogen, generating a pyrazolate anion that then acts as a nucleophile, attacking the cyclobutylating agent to form the N-C bond.
More advanced and complex strategies for forming cyclobutane-containing pyrazoles have also been developed. For instance, a regio- and stereoselective silver(I)-catalyzed [2+2] cycloaddition of 3°-propargyl carbonates with pyrazole has been reported to yield fully substituted cyclobutane derivatives. researchgate.net This method involves the cleavage of a C-O bond and the formation of new C-N and C-C bonds, offering a pathway to highly functionalized cyclobutane structures attached to the pyrazole nucleus. researchgate.net
Regioselective Bromination Techniques
Achieving the desired 3-bromo substitution on the 1-cyclobutyl-1H-pyrazole core requires precise control over the reaction's regioselectivity. The pyrazole ring is an aromatic heterocycle, but the two nitrogen atoms influence its reactivity towards electrophiles, making the outcome of substitution reactions highly dependent on the conditions and reagents used.
Electrophilic Aromatic Substitution on Pyrazole Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In the case of the pyrazole ring, it is considered a π-excessive aromatic heterocycle. nih.gov However, electrophilic substitution reactions on N-substituted pyrazoles preferentially occur at the C4 position due to electronic factors. nih.gov The pyridine-like nitrogen at position 2 deactivates the adjacent C3 and C5 positions towards electrophilic attack, directing the electrophile to the more electron-rich C4 position.
To achieve bromination at the C3 (or C5) position, this inherent regioselectivity must be overcome. One strategy involves performing the bromination on a pyrazole ring that is not yet substituted at the N1 position. For example, direct bromination of 1H-pyrazole can yield 3-bromopyrazole, which can then be N-alkylated with a cyclobutyl group. guidechem.com
Utilization of Brominating Agents (e.g., N-bromosaccharin)
The choice of brominating agent is crucial for controlling the outcome of the reaction. Common reagents for electrophilic bromination include N-bromosuccinimide (NBS) and N-bromosaccharin. mdpi.comresearchgate.net N-bromosaccharin is noted to be a stable, solid reagent that is often more reactive than NBS and can be used as both an oxidant and a brominating agent for certain aromatic compounds. researchgate.net
Research has shown that the reaction of 1,3-diketones with arylhydrazines in the presence of N-bromosaccharin and a silica (B1680970) gel-supported sulfuric acid catalyst under solvent-free conditions can produce 4-bromopyrazole derivatives with high regioselectivity and yield. researchgate.net This one-pot synthesis demonstrates the utility of N-bromosaccharin for pyrazole bromination, although it favors the C4 position under these conditions.
Table 1: Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles using N-bromosaccharin Source: Adapted from research findings on one-pot regioselective synthesis. researchgate.net
| Entry | R1 | R2 | R3 (Arylhydrazine) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Me | Me | Ph | RT, 7 min | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 98 |
| 2 | Me | Me | p-ClC₆H₄ | RT, 10 min | 4-bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 96 |
| 3 | Ph | Me | Ph | RT, 15 min | 4-bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 90 |
| 4 | Ph | Me | p-OMeC₆H₄ | RT, 10 min | 4-bromo-1-(4-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole | 94 |
To obtain the 3-bromo isomer, alternative conditions or strategies, such as using a directing group or exploiting different reaction mechanisms, would be necessary.
Halogenation of Precursor Intermediates
A highly effective strategy for controlling regiochemistry is to introduce the bromine atom at an early stage of the synthesis, prior to the formation or N-substitution of the pyrazole ring.
One such pathway involves the synthesis of 3-bromo-1H-pyrazole as a key intermediate. This can be achieved by dissolving pyrazole in hydrobromic acid and treating it with an oxidizing agent like potassium dichromate at a controlled temperature (5-15°C). guidechem.com The resulting 3-bromo-1H-pyrazole can be isolated and then subsequently alkylated with a cyclobutyl halide to yield the final product, this compound. This approach circumvents the regioselectivity issue of direct bromination on the N-substituted ring.
Another precursor-based method is the photocatalytic one-pot three-component reaction of enaminones, hydrazines, and a bromine source like tetrabromomethane (CBr₄). organic-chemistry.org While this specific method has been optimized for the synthesis of 4-bromo-substituted pyrazoles, the principle of constructing the ring from halogenated building blocks is a powerful tool. A similar strategy could be envisioned where a 1,3-dicarbonyl compound bearing a bromine atom at the 2-position reacts with cyclobutylhydrazine to form the desired 3-bromopyrazole ring structure.
Alternative Synthetic Pathways
Modern synthetic organic chemistry offers powerful alternatives to classical methods, particularly through the use of transition metal catalysis, which can provide novel reactivity and selectivity.
Transition Metal-Catalyzed Coupling Reactions for Bromine Incorporation
Recent advances in C-H functionalization have provided new routes for the selective installation of functional groups on heterocyclic rings, including pyrazoles. researchgate.netnih.gov Transition-metal-catalyzed reactions, often employing catalysts based on palladium, rhodium, or iridium, can enable the direct C-H bromination of a pyrazole ring with high regiocontrol that may not be achievable through traditional electrophilic substitution. researchgate.netresearchgate.net
These reactions typically involve the coordination of the metal to the pyrazole, often directed by a functional group on the molecule, followed by the cleavage of a specific C-H bond and subsequent reaction with a bromine source. This approach avoids the need for pre-functionalized pyrazoles and can provide direct access to specific isomers. nih.gov For the synthesis of this compound, a transition metal-catalyzed C-H activation at the C3 or C5 position of 1-cyclobutyl-1H-pyrazole, followed by coupling with a brominating agent, represents a state-of-the-art and highly efficient synthetic pathway. researchgate.net
Photochemical and Electrochemical Approaches in Pyrazole Synthesis
Conventional pyrazole synthesis often relies on the condensation of hydrazines with 1,3-dicarbonyl compounds, which can sometimes be limited by issues of regioselectivity and the use of hazardous reagents. sonar.ch To overcome these challenges, photochemical and electrochemical methods have emerged as powerful, green alternatives that offer unique reactivity and milder reaction conditions.
Photochemical Synthesis: Photochemical methods utilize light energy to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal means. A notable strategy for pyrazole synthesis is "photoclick chemistry," which involves the light-induced 1,3-dipolar cycloaddition between alkynes and nitrilimines. sonar.ch In this approach, a stable precursor, such as a 2,5-disubstituted tetrazole, is irradiated with UV light. This process causes the extrusion of nitrogen gas (N₂), generating a highly reactive nitrilimine intermediate in situ. sonar.chthieme-connect.com This dipole is then immediately trapped by a suitable dipolarophile, like an alkyne, to form the pyrazole ring. The primary byproduct is nitrogen gas, making this a very clean and atom-economical method. sonar.chthieme-connect.com
The efficiency of this photochemical reaction can be very high, with conversions reaching their maximum within an hour of irradiation in some cases. sonar.ch Continuous flow reactors have been successfully employed for these photochemical syntheses, offering a safe, scalable, and efficient method for producing multi-gram quantities of pyrazole precursors. thieme-connect.comthieme.deresearchgate.net This technique is significant as it avoids the handling of potentially unstable reagents and allows for precise control over reaction parameters like residence time and light exposure. thieme.deresearchgate.networktribe.com
Electrochemical Synthesis: Electrochemistry offers another green and efficient route to pyrazole synthesis by using electrical current to mediate oxidation and reduction reactions, thus avoiding the need for chemical oxidants or reductants. acs.orgresearchgate.net Electrochemical methods have been successfully applied to synthesize a variety of polysubstituted pyrazoles under mild, metal-free, and exogenous-oxidant-free conditions. acs.org These reactions are often performed in an undivided cell with simple graphite (B72142) or platinum electrodes. acs.orgthieme-connect.com
For instance, the electrochemical synthesis of sulfonated pyrazoles has been achieved through a cascade reaction involving intermolecular condensation and annulation. acs.org The choice of solvent and electrolyte is crucial in these systems. acs.orgthieme-connect.com Furthermore, electrochemistry is a promising approach for the functionalization of the pyrazole ring itself, including halogenation. nih.gov The electro-oxidation of pyrazoles in the presence of alkali metal halides can produce bromo- and chloro-pyrazoles, which are key intermediates for agrochemicals and pharmaceuticals. nih.gov This direct C-H halogenation is an attractive alternative to traditional chemical methods that use reagents like Br₂. nih.gov
Optimization of Reaction Conditions and Yields
Achieving high efficiency and yield in the synthesis of this compound hinges on the careful optimization of several key reaction parameters. The selection of solvents, control of temperature, and the use of effective catalyst systems are paramount.
Solvent Selection and Reaction Temperature Control
The reaction medium and temperature profoundly influence the rate, yield, and even the regioselectivity of pyrazole synthesis.
Solvent Selection: The choice of solvent can dramatically affect reaction outcomes. In electrochemical syntheses, for example, using ethanol (B145695) (EtOH) as the solvent has been shown to produce significantly higher yields compared to acetonitrile (CH₃CN). acs.org In traditional cyclocondensation reactions, switching from polar protic solvents like ethanol to aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can enhance regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. nih.govmdpi.com For certain multicomponent reactions, water is increasingly used as a green solvent, promoting the reaction and simplifying purification. researchgate.neteurekaselect.com The use of ionic liquids (ILs) has also been explored as a recyclable and stable medium, showing higher yields in some cases than conventional organic solvents like ethanol. nih.gov
| Solvent | Catalyst/Method | Yield (%) | Reference |
|---|---|---|---|
| Ethanol (EtOH) | Electrochemical | 80% | acs.org |
| Acetonitrile (CH₃CN) | Electrochemical | Lower Yield | acs.org |
| Water/Ethanol | l-tyrosine | High Yield | nih.gov |
| N,N-dimethylacetamide (DMAc) | Acidic Medium | 59-98% | mdpi.com |
| Ionic Liquid ([bmim]PF6) | Cu(OTf)₂ | High Yield | nih.govmdpi.com |
| Solvent-Free | Microwave | High Yield | mdpi.com |
Reaction Temperature Control: Temperature is a critical lever for controlling reaction pathways. Many modern pyrazole syntheses are optimized to run efficiently at room temperature, which reduces energy consumption and minimizes side reactions. mdpi.comresearchgate.net In some protocols, moderate heating to 50 °C has been identified as the optimal temperature to achieve the highest yields. researchgate.net
Interestingly, temperature can also be used to direct the synthesis towards different products from the same set of starting materials. In one study, the reaction of α,β-alkynic hydrazones could be selectively guided to produce either pyrazoles or 1-tosyl-1H-pyrazoles simply by tuning the reaction temperature, demonstrating a temperature-controlled divergent synthesis. nih.gov
Catalyst Systems for Enhanced Efficiency
Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. The synthesis of pyrazoles benefits from a diverse array of catalytic systems.
Metal Catalysts : Transition metals such as palladium, rhodium, copper, and silver are widely used. Palladium catalysts, like Pd(OAc)₂, are essential for cross-coupling reactions to functionalize the pyrazole ring. nih.gov Rhodium catalysts have been employed for the multicomponent synthesis of fused tricyclic pyrazoles. rsc.org Copper and silver catalysts are effective in various cyclization and cycloaddition reactions, often providing excellent yields and regioselectivity at room temperature. nih.govmdpi.com
Nanocatalysts : Nanomaterials offer high surface area and unique catalytic activity. Zinc oxide (ZnO) nanoparticles have been proven to be an eco-friendly and efficient catalyst for pyrazole synthesis in aqueous media. nih.goveurekaselect.com Magnetic nanoparticles, such as cobalt ferrite (B1171679) ([CoFe₂O₄]), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times. researchgate.net
Dual-Catalyst Systems : Some advanced methods employ a combination of catalysts to achieve unique transformations. An electrochemical/I⁻ dual-catalyzed system has been developed for synthesizing sulfonated pyrazoles, where the iodide acts as a mediator in the electrochemical process. thieme-connect.com
Green and Bio-Catalysts : In line with green chemistry principles, biodegradable and naturally derived catalysts are gaining traction. D,L-proline and maltose (B56501) have been used as effective catalysts in solvent-free or aqueous conditions. eurekaselect.com Enzymes are also being explored for highly regioselective one-pot syntheses of trisubstituted pyrazoles. researchgate.net
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| KI / Electrochemistry | Electrochemical Annulation | Metal-free, mild conditions | acs.org |
| AgOTf | Cyclization | High regioselectivity, rapid reaction | mdpi.com |
| Nano-ZnO | Cyclocondensation | Eco-friendly, works in water | nih.goveurekaselect.com |
| Magnetic Nano-[CoFe₂O₄] | Multicomponent Condensation | Reusable, easy separation | researchgate.net |
| Rhodium (Rh) | Multicomponent C-H Activation | Synthesis of complex fused pyrazoles | rsc.org |
| D,L-proline | Grinding / Solvent-free | Environmentally benign | eurekaselect.com |
Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly integral to the design of synthetic routes for pyrazoles. ijsdr.org
Key green strategies include:
Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form the final product. MCRs are highly efficient in terms of atom economy and step economy, as they reduce the number of synthetic and purification steps, thereby minimizing waste. researchgate.netnih.gov
Alternative Energy Sources : The use of microwave irradiation and ultrasonication provides energy for reactions more efficiently than conventional heating. researchgate.netnih.gov These techniques often lead to dramatically shorter reaction times and higher yields. nih.govmdpi.com
Benign Solvents and Solvent-Free Conditions : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. eurekaselect.com Many pyrazole syntheses have been successfully adapted to run in aqueous media. researchgate.net In some cases, reactions can be run under solvent-free conditions, for example by grinding the solid reactants together, which completely eliminates solvent waste. eurekaselect.commdpi.com
Renewable and Recyclable Catalysts : The development of catalysts derived from renewable sources (e.g., maltose, dextrin) or those that can be easily recovered and reused (e.g., magnetic nanocatalysts) is a cornerstone of green synthesis. eurekaselect.comijsdr.org This reduces both cost and environmental impact. ijsdr.org
The photochemical and electrochemical methods discussed previously are inherently green, as they often replace toxic chemical reagents with light or electricity. sonar.chresearchgate.net By integrating these principles, the synthesis of this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner.
Chemical Reactivity and Transformations of 3 Bromo 1 Cyclobutyl 1h Pyrazole
Reactivity of the Bromine Substituent
The bromine atom at the C3 position of the pyrazole (B372694) ring is the primary site for functionalization. Its reactivity is harnessed through pathways such as nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying (hetero)aryl halides. researchgate.net The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group. researchgate.netmasterorganicchemistry.com For an SNAr reaction to be favorable, the aromatic ring usually requires activation by electron-withdrawing groups. masterorganicchemistry.com
While SNAr is a well-established method for functionalizing heteroaryl rings, specific examples detailing this pathway for 3-bromo-1-cyclobutyl-1H-pyrazole are not extensively documented in the reviewed literature. In principle, strong nucleophiles could displace the bromide, but this transformation is often challenging on pyrazole rings without additional strong electron-withdrawing substituents. Transition-metal-catalyzed methods are generally more efficient for achieving this type of substitution.
Transition-metal-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of bromo-heterocycles, including bromopyrazoles. libretexts.orgmdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
The bromine atom on this compound serves as an excellent handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent.
The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This method is highly valued for its mild reaction conditions and the commercial availability and stability of the boron reagents. nih.gov Studies on similar 3-bromopyrazole systems show that they couple efficiently with a wide range of aryl and heteroaryl boronic acids to yield 3-arylpyrazole derivatives. nih.gov
The Sonogashira coupling is another key C-C bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free versions have been developed. wikipedia.orgresearchgate.net This method is instrumental for introducing alkynyl moieties onto the pyrazole core, yielding 3-alkynylpyrazoles. nih.gov Research on analogous trifluoromethyl-substituted bromopyrazoles indicates that these couplings can be challenging but are achievable with careful optimization of catalysts and conditions. researchgate.net
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ / XPhos or XPhos Pd G2/G3 Precatalyst | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 100 °C | rsc.orgnih.govnih.gov |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI or Pd(OAc)₂ / XPhos (copper-free) | Et₃N or other amines | THF or DMF | Room Temp. to 65 °C | wikipedia.orgresearchgate.netlibretexts.org |
The success of cross-coupling reactions on nitrogen-containing heterocycles like pyrazoles is highly dependent on the choice of the catalyst system. nih.gov Palladium catalysts are overwhelmingly the most versatile and widely used. sigmaaldrich.com The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Ligand design plays a crucial role in enhancing catalyst performance. For electron-rich and potentially coordinating heterocycles like pyrazoles, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the key steps of the catalytic cycle and prevent catalyst deactivation. The Buchwald group has developed a range of highly effective ligands for this purpose.
Buchwald Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be exceptionally effective for the Suzuki-Miyaura coupling of bromopyrazoles. nih.gov They facilitate high yields under relatively mild conditions.
Palladium Precatalysts: To improve stability and ease of handling, palladium precatalysts are often employed. These are air-stable complexes that readily generate the active Pd(0) catalyst in situ. Buchwald-type precatalysts, such as XPhos Pd G2 and XPhos Pd G3, are commercially available and have been shown to be highly efficient for coupling bromopyrazoles. rsc.orgnih.govsigmaaldrich.com
While palladium is dominant, nickel-based catalysts also offer a viable, though less common, alternative for certain cross-coupling reactions. nih.govorganic-chemistry.org
| Catalyst/Precatalyst | Ligand | Typical Application | Reference |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Suzuki-Miyaura Coupling | nih.govsigmaaldrich.com |
| XPhos Pd G2 / G3 | (Integrated) | Suzuki-Miyaura Coupling | rsc.orgnih.gov |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Sonogashira Coupling (with CuI) | libretexts.org |
| [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | dppf | General Cross-Coupling | sigmaaldrich.com |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Reactivity at the Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms. In this compound, the N1 position is already substituted with a cyclobutyl group. This leaves the N2 nitrogen as a potential site for further reactions.
With the N1 position blocked, any further N-derivatization must occur at the N2 atom. The N2 nitrogen has a lone pair of electrons, giving it nucleophilic character. nih.gov This lone pair can react with strong electrophiles, such as alkyl halides (e.g., methyl iodide) or alkylating agents like alkyl triflates, to form a positively charged quaternary pyrazolium (B1228807) salt. mdpi.com
This process, known as quaternization, transforms the neutral pyrazole into a cationic pyrazolium species. While general principles suggest this reaction is feasible, and analogous quaternization reactions have been reported for other nitrogen heterocycles like pyridines and pyrazoles with different electrophiles acs.org, specific literature examples detailing the quaternization of this compound were not identified in the search. The formation of such pyrazolium salts would significantly alter the electronic properties and solubility of the parent molecule.
Coordination Chemistry with Metal Centers
The pyrazole nucleus, with its two adjacent nitrogen atoms, is a well-established ligand in coordination chemistry. researchgate.net The lone pair of electrons on the sp2-hybridized nitrogen atom (N2) of the pyrazole ring in this compound allows it to act as a monodentate ligand, coordinating to a variety of metal centers. The formation of metal complexes can significantly alter the electronic properties and reactivity of the pyrazole ring.
While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of similar pyrazole derivatives provides valuable insights. Pyrazoles and their substituted counterparts form stable complexes with a range of transition metals, including but not limited to cadmium(II), cobalt(II), nickel(II), and molybdenum. rsc.orgresearchgate.net The nature of the metal, its oxidation state, and the other ligands present in the coordination sphere dictate the geometry and stability of the resulting complex. For instance, pyrazole-derived ligands have been shown to form mononuclear complexes as well as more complex three-dimensional coordination polymers. rsc.org The steric bulk of the cyclobutyl group at the N1 position and the electronic influence of the bromine atom at the C3 position are expected to modulate the coordination properties of this compound compared to simpler pyrazoles.
Transformations Involving the Cyclobutyl Ring
The cyclobutyl group attached to the pyrazole ring is not merely a passive substituent; its strained four-membered ring can participate in a variety of chemical transformations, offering pathways to novel molecular architectures.
Ring-Opening and Ring-Expansion Reactions
The inherent ring strain of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by the formation of a reactive intermediate, such as a radical or a carbocation, adjacent to the ring. For instance, the generation of a cyclobutylmethyl radical can lead to its rearrangement to a more stable open-chain radical. st-andrews.ac.uk
Conversely, ring-opening of cyclopropane (B1198618) dicarboxylates has been achieved through reactions with chalcogenyl halides, a process that proceeds via a 1,3-addition. acs.org While a different ring system, this highlights the potential for strained rings to undergo cleavage and functionalization.
Selective Functionalization of the Cyclobutyl Moiety
Direct and selective functionalization of the cyclobutyl ring in the presence of the pyrazole core presents a synthetic challenge. However, methods for the selective functionalization of other heterocyclic systems, such as 1H-imidazo[1,2-b]pyrazole, have been developed using organometallic intermediates. nih.govresearchgate.net These strategies often involve directed metalation followed by trapping with an electrophile.
In the context of this compound, it is conceivable that under carefully controlled conditions, deprotonation of the cyclobutyl ring could be achieved, leading to a carbanionic species that could then react with various electrophiles. This would allow for the introduction of new functional groups onto the cyclobutyl ring without altering the pyrazole core. The success of such a strategy would depend on the relative acidities of the protons on the cyclobutyl ring versus those on the pyrazole ring, and the choice of a suitable base.
Mechanistic Investigations of Key Transformations
A thorough understanding of the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies.
Elucidation of Reaction Intermediates
The transformations of this compound likely proceed through various reactive intermediates. For instance, in the context of pyrazole synthesis, intermediates such as hydroxylpyrazolidines have been identified. rsc.org The Knorr pyrazole synthesis, a classical method for forming the pyrazole ring, is known to involve several intermediates, and the reaction pathway can be influenced by factors such as pH. rsc.org
In the transformations of the cyclobutyl ring, carbocations are key intermediates in ring-expansion reactions. stackexchange.comyoutube.com Spectroscopic techniques, such as NMR, can be employed to detect and characterize these transient species, particularly under superacidic conditions. stackexchange.com The study of reaction intermediates in related systems, such as the formation of pyrazoles from the reaction of 1,3-diketones with hydrazines, has revealed the complexity of these processes, which can involve multiple competing pathways. researchgate.net
Kinetic Studies for Reaction Rate Determination
Kinetic studies are essential for determining the rate-determining step of a reaction and for understanding the factors that influence the reaction rate. For the formation of pyrazoles, kinetic studies have shown that the reaction is often first-order in both the 1,3-dicarbonyl compound and the hydrazine (B178648). rsc.orgresearchgate.net The rate-determining step can shift depending on the pH of the reaction medium. researchgate.net
For the ring-opening reactions of cyclobutyl derivatives, kinetic studies using techniques like kinetic electron paramagnetic resonance (EPR) spectroscopy have been used to determine the rate constants for the ring-opening of cyclobutylmethyl radicals. st-andrews.ac.uk Such studies provide quantitative data on the energetics of these processes and the factors that influence their rates. While specific kinetic data for reactions of this compound are not available, the methodologies used for studying related pyrazole formations and cyclobutane rearrangements could be applied to gain a deeper understanding of its reactivity. st-andrews.ac.ukrsc.orgresearchgate.netnih.gov
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Techniques
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-bromo-1-cyclobutyl-1H-pyrazole. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.
Based on data from unsubstituted pyrazole (B372694), brominated pyrazoles, and cyclobutyl-containing compounds, a set of expected NMR signals can be predicted for this compound. researchgate.netresearchgate.net The bromine atom at the C3 position and the cyclobutyl group at the N1 position significantly influence the electronic environment of the pyrazole ring protons.
Expected ¹H and ¹³C NMR Data
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| H5 | ¹H | ~7.6 | Doublet | Deshielded due to adjacent nitrogen and bromine's influence. |
| H4 | ¹H | ~6.3 | Doublet | Couples with H5. |
| N-CH (cyclobutyl) | ¹H | ~4.8 - 5.0 | Quintet/Multiplet | Methine proton attached to the pyrazole nitrogen. |
| Cyclobutyl CH₂ (α) | ¹H | ~2.4 - 2.6 | Multiplet | Adjacent to the N-CH group. |
| Cyclobutyl CH₂ (β) | ¹H | ~1.8 - 2.0 | Multiplet | Furthest from the pyrazole ring. |
| C3 | ¹³C | ~120 - 125 | Singlet | Carbon bearing the bromine atom. |
| C5 | ¹³C | ~138 - 140 | Singlet | Deshielded carbon adjacent to two nitrogen atoms. |
| C4 | ¹³C | ~108 - 112 | Singlet | Shielded carbon between two CH groups. |
| N-CH (cyclobutyl) | ¹³C | ~58 - 62 | Singlet | Methine carbon of the cyclobutyl group. |
| Cyclobutyl CH₂ (α) | ¹³C | ~30 - 33 | Singlet | Methylene (B1212753) carbons adjacent to the N-CH group. |
| Cyclobutyl CH₂ (β) | ¹³C | ~15 - 18 | Singlet | Methylene carbon at the β-position. |
To confirm the assignments predicted in the 1D spectra, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between the H4 and H5 protons on the pyrazole ring and map the intricate proton-proton correlations within the cyclobutyl ring.
Furthermore, an HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectrum is used to directly correlate each proton signal with its attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for establishing long-range connectivity, for instance, by showing correlations from the N-CH proton of the cyclobutyl ring to carbons C5 and the α-carbons of the cyclobutyl ring, confirming the point of attachment. thieme-connect.de
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This technique is particularly useful for studying intermolecular interactions, such as halogen bonding involving the bromine atom, which can influence the crystal packing. mdpi.com By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can determine bond lengths and angles in the solid phase, complementing data from X-ray crystallography.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the pyrazole ring, the C-H bonds of the cyclobutyl group, and the C-Br bond. mdpi.com
Expected Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium | Characteristic of sp² C-H bonds. |
| C-H stretch (cyclobutyl) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds. |
| C=C / C=N stretch (ring) | 1400 - 1600 | Medium-Strong | Represents the pyrazole ring skeletal vibrations. |
| CH₂ bend (cyclobutyl) | ~1450 | Medium | Scissoring vibration of the methylene groups. |
| C-N stretch | 1250 - 1350 | Medium | Vibration of the bond between the cyclobutyl group and the pyrazole ring. |
| C-Br stretch | 500 - 650 | Medium-Strong | A key indicator for the presence of the bromine atom. |
The IR spectrum of related 4-bromo-1H-pyrazole shows characteristic bands for N-H and C-H stretching, which would be modified in the target compound by the replacement of the N-H with the N-cyclobutyl group. mdpi.com The absence of a broad N-H stretching band around 3200-3500 cm⁻¹ and the appearance of strong aliphatic C-H stretching bands below 3000 cm⁻¹ would confirm the N1-substitution.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and elemental composition.
High-Resolution Mass Spectrometry would be used to determine the precise molecular formula of this compound, which is C₇H₉BrN₂. The technique's high accuracy allows for the differentiation between compounds with the same nominal mass. A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. aip.org
Electron Ionization (EI) mass spectrometry would cause the parent molecule to fragment in a predictable manner, providing further structural evidence. The fragmentation pattern helps to piece together the molecule's structure by identifying stable fragments.
Plausible Fragmentation Pathways
| Fragment | Proposed Structure | Key Loss |
|---|---|---|
| [M]⁺ | [C₇H₉BrN₂]⁺ | Molecular Ion |
| [M - C₂H₄]⁺ | [C₅H₅BrN₂]⁺ | Loss of ethylene (B1197577) from the cyclobutyl ring |
| [M - C₄H₇]⁺ | [C₃H₂BrN₂]⁺ | Loss of the cyclobutyl radical |
| [M - Br]⁺ | [C₇H₉N₂]⁺ | Loss of the bromine radical |
| [C₄H₇]⁺ | Cyclobutyl cation | Cleavage of the N-C bond |
The most likely fragmentation pathways would involve the cleavage of the cyclobutyl ring or the loss of the bromine atom. The loss of the entire cyclobutyl group (mass 55) would result in a fragment corresponding to the 3-bromopyrazole cation. Another common fragmentation for cyclobutyl systems is the loss of ethylene (C₂H₄, mass 28), which would also produce a characteristic fragment ion.
Analysis of this compound: A Review of its Solid-State Structure
A comprehensive review of scientific literature and structural databases reveals a notable absence of published X-ray crystallography data for the compound this compound. Despite its listing in chemical databases and its relevance as a potential synthetic building block, its three-dimensional solid-state structure, which can only be definitively determined through methods like X-ray crystallography, has not been publicly detailed.
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides critical insights into the molecule's conformation, as well as how molecules pack together in the crystal lattice, governed by various intermolecular forces. For this compound, such a study would elucidate the specific puckering of the cyclobutyl ring and its orientation relative to the pyrazole ring, and would detail the nature and geometry of any intermolecular interactions, such as halogen bonding involving the bromine atom or other non-covalent forces.
However, searches of prominent scientific databases, including PubChem and the Cambridge Structural Database (CSD), show no entries containing experimental single-crystal X-ray diffraction data for this specific compound. uni.lu While data exists for other substituted bromopyrazoles, these cannot be used to infer the precise structural characteristics of the title compound due to the significant influence of substituents on crystal packing and molecular conformation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, applying the principles of quantum mechanics to solve for the electronic structure and energy of a molecule. For 3-bromo-1-cyclobutyl-1H-pyrazole, these calculations can elucidate the influence of the cyclobutyl and bromo substituents on the pyrazole (B372694) core.
Density Functional Theory (DFT) has become a standard and reliable method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the properties of a system. Several studies on substituted pyrazoles utilize DFT to explore their molecular properties. nih.govresearchgate.netnih.govacs.org
The first step in most computational studies is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. irjweb.com
For this compound, the HOMO is expected to have significant electron density on the pyrazole ring and potentially the bromine atom, while the LUMO would likely be distributed across the pyrazolic system. The presence of the electron-withdrawing bromine atom and the electron-donating alkyl (cyclobutyl) group would modulate the energies of these frontier orbitals.
While data for the target molecule is unavailable, studies on other pyrazole derivatives provide insight into typical HOMO-LUMO energy values as determined by DFT calculations.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Pyz-1 (a pyrazole carboxamide derivative) | B3LYP/6-311G++(d,p) | -6.64 | -1.93 | 4.71 | nih.gov |
| Pyz-2 (a pyrazole aminothiazole derivative) | B3LYP/6-311G++(d,p) | -6.19 | -1.61 | 4.58 | nih.gov |
| A pyrazole-thiophene amide derivative | B3LYP/6-31G(d,p) | -6.49 | -1.56 | 4.93 | researchgate.net |
Note: The data in this table is for illustrative purposes and represents findings for other pyrazole derivatives, not this compound.
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov This analysis is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack.
For this compound, the ESP map would be expected to show a negative potential around the N2 nitrogen of the pyrazole ring due to its lone pair of electrons. The hydrogen atoms of the cyclobutyl group and the pyrazole ring would exhibit positive potential. A particularly interesting feature would be the electrostatic potential around the bromine atom. Covalently bonded halogens often exhibit an anisotropic charge distribution, featuring a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the axis of the C-Br bond, surrounded by a belt of negative potential. This positive σ-hole allows the bromine atom to engage in halogen bonding, a type of non-covalent interaction.
Beyond DFT, other quantum mechanical methods exist. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. They can offer very high accuracy but are computationally very demanding, limiting their use to smaller systems.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. While DFT is often the method of choice, both ab initio and semi-empirical calculations have been applied to the study of pyrazole derivatives to complement experimental findings and provide foundational understanding. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is also a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.
For instance, the synthesis of pyrazoles, such as the Knorr synthesis, has been the subject of computational studies to elucidate complex reaction pathways and understand factors controlling regioselectivity. rsc.orgresearchgate.net A theoretical study on the formation of this compound could involve modeling the cyclocondensation reaction between a suitable cyclobutylhydrazine (B1320886) and a brominated three-carbon precursor. Such an analysis would calculate the energies of reactants, intermediates, transition states, and products, providing a detailed mechanistic picture that can be used to optimize reaction conditions. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters
The spectroscopic characteristics of this compound can be predicted using computational chemistry methods, which have become increasingly reliable in forecasting spectral data. researchgate.netresearchgate.net These theoretical predictions are invaluable for the identification and structural elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations, such as those employing density functional theory (DFT) and ab initio methods, can provide estimations of 1H and 13C NMR chemical shifts. researchgate.netnih.gov For this compound, the following predictions can be made:
1H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazole ring and the cyclobutyl group. The two protons on the pyrazole ring would likely appear as doublets in the aromatic region of the spectrum. The protons of the cyclobutyl group would exhibit more complex splitting patterns in the aliphatic region due to their various chemical environments and spin-spin coupling interactions.
13C NMR: The carbon atoms of the pyrazole ring would resonate in the downfield region characteristic of aromatic heterocycles. The carbon atom bonded to the bromine (C3) would be influenced by the halogen's electron-withdrawing and anisotropic effects. The carbons of the cyclobutyl group would appear in the upfield aliphatic region.
It is important to note that the accuracy of these predicted spectra can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. github.io
Infrared (IR) Spectroscopy
Predicted IR spectra for this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include:
C-H stretching vibrations from both the aromatic pyrazole ring and the aliphatic cyclobutyl group.
C=N and C=C stretching vibrations within the pyrazole ring.
The C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.
Vibrations associated with the cyclobutyl ring, including ring puckering modes.
Mass Spectrometry (MS)
In a mass spectrum, this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom, the cyclobutyl group, or cleavage of the pyrazole ring. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts researchgate.net
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 201.00218 | 124.4 |
| [M+Na]⁺ | 222.98412 | 135.4 |
| [M-H]⁻ | 198.98762 | 131.2 |
| [M+NH₄]⁺ | 218.02872 | 140.6 |
| [M+K]⁺ | 238.95806 | 128.5 |
| [M+H-H₂O]⁺ | 182.99216 | 119.6 |
| [M+HCOO]⁻ | 244.99310 | 144.3 |
This data is computationally predicted and sourced from PubChemLite. researchgate.net
Molecular Dynamics Simulations (if applicable for larger systems)
While molecular dynamics (MD) simulations are typically applied to larger systems such as biomolecules or polymers, they can also provide valuable insights into the behavior of smaller molecules in solution. acs.orgmdpi.com For a compound like this compound, MD simulations could be employed to study its conformational dynamics and interactions with solvent molecules.
An MD simulation would model the movement of the atoms of the molecule over time, providing a dynamic picture of its behavior. youtube.com This can be particularly useful for understanding the flexibility of the cyclobutyl ring and its preferred conformations when attached to the pyrazole ring. The simulation could also reveal how solvent molecules arrange themselves around the solute, which is crucial for understanding solubility and reactivity in different media. Such simulations can complement experimental studies and provide a deeper understanding at the atomic level. nih.govchemrxiv.org
Advanced Applications in Chemical Research
A Versatile Scaffold for Complex Molecules
The strategic placement of the bromine atom on the pyrazole (B372694) ring, coupled with the steric and electronic influence of the N-cyclobutyl group, makes 3-bromo-1-cyclobutyl-1H-pyrazole a valuable precursor in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more elaborate molecular frameworks.
Building Fused Heterocyclic Systems
The reactivity of the bromo-pyrazole core is instrumental in the synthesis of fused heterocyclic systems. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, the bromine atom can be substituted with various organic moieties. This allows for the annulation of additional rings onto the pyrazole core, leading to the formation of complex polycyclic aromatic systems. For instance, palladium-catalyzed coupling with boronic acids or organostannanes can introduce aryl, heteroaryl, or alkenyl groups at the 3-position, which can then undergo subsequent intramolecular cyclization reactions to yield fused pyrazole derivatives. These fused systems are of significant interest due to their prevalence in pharmacologically active compounds and functional materials.
Integration into Macrocyclic Structures
The bifunctional nature of this compound, with its reactive bromine atom and the potential for further functionalization on the pyrazole ring or the cyclobutyl group, makes it a suitable building block for the synthesis of macrocycles. By employing high-dilution techniques and carefully chosen reaction partners, this compound can be incorporated into large ring structures. These macrocycles are of interest in host-guest chemistry, molecular recognition, and as synthetic precursors to even more complex three-dimensional structures.
A Key Component in Ligand Design for Metal Complexes
Pyrazole derivatives are well-established as excellent ligands for a wide range of metal ions, owing to the coordinating ability of the nitrogen atoms in the pyrazole ring. researchgate.net The specific substitution pattern of this compound provides a unique electronic and steric profile that can be exploited in the design of novel ligands for various applications.
Crafting Pyrazole-Based Ligands for Catalysis
The this compound moiety can be readily incorporated into multidentate ligand frameworks. The bromine atom can be either retained to influence the electronic properties of the final complex or replaced through nucleophilic substitution or cross-coupling reactions to introduce additional coordinating groups. This flexibility allows for the fine-tuning of the ligand's steric and electronic environment around a metal center, which is crucial for optimizing the activity and selectivity of homogeneous catalysts. For example, the synthesis of bidentate or tridentate ligands containing the 1-cyclobutyl-1H-pyrazolyl unit can lead to the formation of stable and catalytically active metal complexes for a variety of organic transformations.
Exploring Potential in Materials Science and Optoelectronics
While direct applications of this compound in materials science and optoelectronics are still an emerging area of research, the broader class of pyrazole-containing compounds has shown significant promise. smolecule.com The pyrazole core is a key structural motif in many compounds with interesting photophysical and electronic properties. nih.gov
The Chemical Compound "this compound": An Overview of its
A detailed exploration of the luminescent properties and potential in organic electronics of the pyrazole derivative, this compound, reveals a landscape ripe for scientific inquiry. While direct research on this specific compound is limited, the broader family of pyrazole derivatives offers significant insights into its potential applications.
The unique structural characteristics of pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have positioned them as versatile building blocks in various scientific fields. The presence of a bromine atom and a cyclobutyl group on the pyrazole ring of this compound suggests the potential for tailored electronic and photophysical properties, making it a compound of interest for advanced chemical research.
Luminescent Properties of Pyrazole Derivatives
The study of luminescent materials is a cornerstone of modern materials science, with applications ranging from bio-imaging to lighting technologies. Pyrazole derivatives have emerged as a promising class of fluorophores due to their inherent photophysical properties and the tunability of these properties through synthetic modifications.
While specific experimental data on the luminescent properties of this compound are not extensively documented in publicly available research, the general characteristics of related pyrazole compounds provide a strong indication of its potential. The fluorescence of pyrazole derivatives is often attributed to π-π* transitions within the aromatic ring system. The introduction of substituents can significantly influence the emission and absorption wavelengths, quantum yields, and Stokes shifts.
For instance, the presence of a bromine atom, an electron-withdrawing group, can modulate the energy levels of the molecular orbitals, potentially leading to shifts in the emission spectra. The cyclobutyl group, an alkyl substituent, can also impact the compound's photophysical behavior through steric and electronic effects. Research on other 3-bromo-1-alkyl-1H-pyrazoles could offer valuable comparative data to predict the luminescent behavior of the cyclobutyl analog.
A comprehensive investigation into the photophysical properties of this compound would involve its synthesis and subsequent spectroscopic analysis. Key parameters to be determined would include:
Absorption and Emission Spectra: To identify the wavelengths of maximum absorption and emission.
Quantum Yield: To quantify the efficiency of the fluorescence process.
Fluorescence Lifetime: To understand the dynamics of the excited state.
Solvatochromism: To study the effect of solvent polarity on the photophysical properties, which can provide insights into the nature of the excited state.
The following table outlines the kind of data that would be crucial for characterizing the luminescent properties of this compound, based on studies of analogous compounds.
| Property | Expected Range/Behavior (Based on Analogs) | Significance |
| Absorption Maximum (λabs) | 250 - 350 nm | Indicates the energy required to excite the molecule. |
| Emission Maximum (λem) | 350 - 500 nm | Defines the color of the emitted light. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Measures the efficiency of light emission. |
| Stokes Shift | 50 - 150 nm | The difference between absorption and emission maxima, important for applications where re-absorption is undesirable. |
This table is illustrative and based on general knowledge of pyrazole derivatives. Specific values for this compound would require experimental determination.
Application in Organic Electronics (e.g., sensors)
The field of organic electronics leverages the unique properties of carbon-based molecules to create novel electronic devices. Pyrazole derivatives have garnered attention for their potential use in various organic electronic applications, including as components of organic light-emitting diodes (OLEDs) and as active materials in chemical sensors. nih.gov
In the context of this compound, the bromine atom could serve as a reactive site for further functionalization, allowing for the attachment of specific recognition units for targeted analytes. The cyclobutyl group could influence the solubility and film-forming properties of the material, which are crucial for device fabrication.
Research into pyrazole-based sensors has demonstrated their ability to detect a variety of species, including metal ions and anions. nih.gov The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of excimers or exciplexes.
The potential application of this compound in an organic sensor could be explored by incorporating it into a device architecture and testing its response to various analytes. The performance of such a sensor would be evaluated based on parameters like:
Selectivity: The ability to respond to a specific analyte in the presence of other potentially interfering species.
Sensitivity: The lowest concentration of the analyte that can be reliably detected.
Response Time: The speed at which the sensor responds to the presence of the analyte.
Reversibility: Whether the sensor can be reused after exposure to the analyte.
The following table provides a hypothetical overview of how this compound could be integrated into a sensor and the expected outcomes.
| Analyte | Proposed Sensing Mechanism | Expected Response |
| Metal Ions | Coordination with pyrazole nitrogen atoms, modulating PET. | Fluorescence quenching ("turn-off") or enhancement ("turn-on"). |
| Anions | Hydrogen bonding interactions or displacement reactions. | Changes in absorption or emission spectra. |
| Organic Molecules | Host-guest interactions or π-π stacking. | Alteration of the photophysical properties. |
This table is speculative and serves to illustrate the potential research directions for the application of this compound in organic electronics.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. nih.gov Future research on 3-bromo-1-cyclobutyl-1H-pyrazole should prioritize the development of eco-friendly synthetic routes that are not only high-yielding but also atom-economical and operationally simple. nih.gov
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of pyrazole (B372694) derivatives. dntb.gov.ua
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine readily available starting materials to form the target molecule in a single step would be a highly efficient and sustainable approach. mdpi.com
Electrochemical Synthesis: Electrocatalytic methods can provide a green and efficient pathway for the bromination of pyrazoles and the synthesis of their derivatives. sioc-journal.cn
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction conditions (temperature, time, power) |
| Flow Chemistry | Enhanced safety, scalability, and purity | Reactor design and optimization of flow parameters |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Discovery of novel MCRs and catalyst development |
| Electrochemical Synthesis | Green and efficient, avoids harsh reagents | Development of selective and stable electrode materials |
Exploration of Undiscovered Reactivity Profiles
The bromine atom at the 3-position and the cyclobutyl group at the 1-position of the pyrazole ring offer a rich playground for exploring novel reactivity. Future studies should aim to uncover and harness the unique chemical transformations of this compound.
Potential areas of investigation include:
Cross-Coupling Reactions: The C-Br bond is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of diverse functional groups at the 3-position, leading to a vast library of new pyrazole derivatives.
C-H Activation: Direct functionalization of the C-H bonds on the pyrazole ring or the cyclobutyl substituent would provide a more atom-economical route to complex molecules.
Photocatalysis and Electrosynthesis: These modern synthetic tools could unlock novel reactivity pathways that are not accessible through traditional thermal methods. researchgate.net
Ring-Opening and Rearrangement Reactions: Investigating the stability of the cyclobutyl ring under various conditions could lead to interesting and potentially useful molecular rearrangements.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.com Applying advanced computational methods to this compound can accelerate the discovery of its applications.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comjrasb.com This can help in understanding its reaction mechanisms and designing new reactions. jrasb.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the cyclobutyl group and its influence on the properties of the pyrazole ring. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular property (e.g., in a functional material) is identified, QSAR models can be developed to predict the properties of related derivatives, guiding the synthesis of new and improved compounds. nih.gov
Machine Learning: Integrating machine learning algorithms with computational chemistry data can help in predicting reaction outcomes and identifying promising candidate molecules for specific applications. eurasianjournals.com
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectra. eurasianjournals.comjrasb.com |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and intermolecular interactions. eurasianjournals.com |
| QSAR Modeling | Correlation of molecular structure with material properties. nih.gov |
| Machine Learning | Prediction of reactivity and identification of novel functional derivatives. eurasianjournals.com |
Integration into New Functional Materials (non-biological)
The unique combination of a halogenated pyrazole and a cyclobutyl moiety suggests that this compound could be a valuable building block for new functional materials.
Promising areas for research include:
Organic Electronics: Pyrazole derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound and its derivatives could be tuned for these applications.
Polymer Chemistry: The compound could be used as a monomer or a functional additive in the synthesis of novel polymers with tailored thermal, mechanical, or optical properties.
Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, forming MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid pyrazole core combined with the flexible cyclobutyl group might lead to the discovery of new liquid crystalline materials with interesting phase behavior.
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing 3-bromo-1-cyclobutyl-1H-pyrazole and its derivatives?
- Methodological Answer : A common approach involves cyclocondensation of cyclobutyl hydrazines with β-bromo-α,β-unsaturated carbonyl precursors, followed by bromination at the pyrazole C3 position. For example, triazenylpyrazole precursors can be functionalized via azide coupling reactions under mild conditions (0–50°C) using methylene chloride as a solvent and trifluoroacetic acid as a catalyst. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields high-purity products (>96%) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and cyclobutyl substitution. Key diagnostic signals include downfield-shifted pyrazole protons (δ = 7.5–8.0 ppm) and cyclobutyl CH₂ groups (δ = 4.5–5.5 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight (e.g., m/z 349.0169 for C₁₃H₁₂BrN₅O₂) and functional groups (e.g., azide stretches at 2129 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromine substitution in pyrazole derivatives?
- Methodological Answer : Bromination regioselectivity depends on steric and electronic factors. For this compound, the cyclobutyl group at N1 directs bromination to the C3 position due to steric hindrance at adjacent sites. Kinetic studies using TLC monitoring show that elevated temperatures (50°C) and electron-deficient solvents (e.g., methylene chloride) favor selective C3 substitution over competing C5 bromination .
Q. What analytical approaches resolve contradictions in NMR data for pyrazole derivatives with similar substituents?
- Methodological Answer : Overlapping signals in crowded aromatic regions (e.g., δ = 7.0–7.8 ppm) can be resolved using 2D NMR techniques (COSY, HSQC). For example, in ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, HSQC correlates pyrazole C4 (δ = 161.5 ppm) with its coupled proton (δ = 7.74 ppm), distinguishing it from benzyl protons (δ = 5.14 ppm). Cross-validation with X-ray crystallography (where available) further clarifies ambiguities .
Q. How do cyclobutyl and bromine substituents impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclobutyl group enhances steric bulk, limiting accessibility for bulky catalysts (e.g., Pd(PPh₃)₄), while the C3 bromine acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that electron-withdrawing bromine lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Reaction optimization requires low-polarity solvents (e.g., THF) and mild bases (K₂CO₃) to prevent cyclobutyl ring strain .
Q. What strategies mitigate challenges in purifying halogenated pyrazole intermediates?
- Methodological Answer : Halogenated pyrazoles often exhibit low solubility in non-polar solvents. Dry-load purification using Celite® with silica gel chromatography (e.g., 0–30% ethyl acetate gradients) improves recovery. For azide-containing derivatives, centrifugal partition chromatography (CPC) avoids silica-induced decomposition. Purity is confirmed via melting point analysis (e.g., 94.7–95.2°C) and HPLC-UV/Vis (>98% area) .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs like 3-bromo-1-benzyl-1H-pyrazole in biological assays?
- Methodological Answer : The cyclobutyl group reduces π-π stacking interactions compared to benzyl analogs, altering binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). In cytotoxicity assays, cyclobutyl derivatives show lower IC₅₀ values (e.g., 2.1 μM vs. 5.6 μM for benzyl analogs) due to improved membrane permeability. Molecular docking (AutoDock Vina) highlights cyclobutyl-induced conformational changes in target proteins .
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
- Methodological Answer : The cyclobutyl group’s strain-induced electron donation stabilizes the pyrazole ring against acid-catalyzed decomposition. Kinetic studies (pH 1–5) show <5% degradation over 24 hours, compared to 20% for tert-butyl analogs. IR spectroscopy confirms retained Br–N stretching (600–650 cm⁻¹) post-acid exposure, indicating minimal ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
